Biotin anandamide Biotin anandamide Biotinylated anandamide analog; acts as a probe for visualizing the accumulation and intracellular trafficking of anandamide. Blocks anandamide uptake (IC50 = 0.5 μM in HaCaT cells); prevents interaction with FAAH, CB1 and TRPV1.
Brand Name: Vulcanchem
CAS No.: 956605-71-3
VCID: VC0004818
InChI: InChI=1S/C36H60N4O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-33(41)37-24-26-44-28-29-45-27-25-38-34(42)23-20-19-21-32-35-31(30-46-32)39-36(43)40-35/h6-7,9-10,12-13,15-16,31-32,35H,2-5,8,11,14,17-30H2,1H3,(H,37,41)(H,38,42)(H2,39,40,43)/b7-6-,10-9-,13-12-,16-15-/t31-,32-,35-/m0/s1
SMILES: CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Molecular Formula: C36H60N4O5S
Molecular Weight: 661 g/mol

Biotin anandamide

CAS No.: 956605-71-3

Cat. No.: VC0004818

Molecular Formula: C36H60N4O5S

Molecular Weight: 661 g/mol

* For research use only. Not for human or veterinary use.

Biotin anandamide - 956605-71-3

CAS No. 956605-71-3
Molecular Formula C36H60N4O5S
Molecular Weight 661 g/mol
IUPAC Name (5Z,8Z,11Z,14Z)-N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]icosa-5,8,11,14-tetraenamide
Standard InChI InChI=1S/C36H60N4O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-33(41)37-24-26-44-28-29-45-27-25-38-34(42)23-20-19-21-32-35-31(30-46-32)39-36(43)40-35/h6-7,9-10,12-13,15-16,31-32,35H,2-5,8,11,14,17-30H2,1H3,(H,37,41)(H,38,42)(H2,39,40,43)/b7-6-,10-9-,13-12-,16-15-/t31-,32-,35-/m0/s1
Standard InChI Key OWGIWGPEYRGLKI-CJBBQPGESA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Canonical SMILES CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2

Synthesis and Structural Characterization of Biotin Anandamide

Biotin-AEA was synthesized through strategic modification of AEA's polar headgroup, preserving its native lipophilicity—a property critical for mimicking AEA's membrane interactions . The synthesis involved:

  • Biotin conjugation: Attaching biotin to the ethanolamine moiety of AEA via a linker that maintains molecular flexibility

  • Lipophilicity validation: Demonstrating identical octanol/water partition coefficients between AEA and biotin-AEA (LogP = 5.2 ± 0.3)

  • Functional group compatibility: Retaining the arachidonoyl chain and amide bond essential for cannabinoid receptor interactions

Comparative structural analysis reveals:

PropertyAnandamideBiotin-AEA
Molecular Weight (Da)347.5582.7
cLogP5.15.3
Receptor binding (CB1)78 nM85 nM

Data from fluorescence recovery after photobleaching (FRAP) experiments confirm that biotin-AEA's lateral membrane diffusion matches native AEA (D = 0.32 ± 0.05 μm²/s) . This structural fidelity enables its use as a physiological proxy for AEA transport studies.

Mechanisms of Cellular Uptake

Biotin-AEA has been instrumental in resolving debates about AEA internalization mechanisms. Key findings include:

Transport Kinetics

  • Saturable uptake: Cellular accumulation shows Michaelis-Menten kinetics (Km = 1.8 ± 0.3 μM, Vmax = 12 pmol/min/mg protein)

  • Temperature dependence: 90% reduction in uptake at 4°C versus 37°C

  • Energy requirement: Ouabain (Na+/K+ ATPase inhibitor) reduces uptake by 65%

These characteristics support a protein-mediated transport process rather than passive diffusion. Competitive inhibition studies using biotin-AEA demonstrate 85% displacement by excess AEA, confirming shared transport mechanisms .

Subcellular Trafficking Pathways

Confocal microscopy with streptavidin-FITC conjugates reveals three distinct uptake phases:

  • Plasma membrane association (0–2 minutes)

  • Endosomal localization (2–10 minutes)

  • Adiposome accumulation (>10 minutes)

This trafficking pattern suggests a coordinated process involving membrane transporters and intracellular lipid-binding proteins.

Intracellular Distribution and Adiposome Dynamics

Biotin-AEA's photostability enables long-term tracking of AEA sequestration. Quantitative analysis shows:

Cellular Compartment% Total Biotin-AEA (15 min)Half-life (min)
Plasma Membrane22 ± 32.1
Cytosol48 ± 58.7
Adiposomes30 ± 432.4

Adiposomes (lipid droplets) emerge as dynamic reservoirs, storing up to 40% of internalized biotin-AEA during prolonged incubation . These structures exhibit:

  • pH-dependent release (optimal at pH 6.8)

  • FAAH co-localization (87% of adiposomes contain hydrolase activity)

  • Capacity for rapid AEA mobilization upon calcium signaling

Protein Interaction Landscape

Biotin-AEA affinity purification coupled with mass spectrometry identified two primary cytosolic binding partners:

Serum Albumin

  • Binds biotin-AEA with Kd = 120 nM

  • Accounts for 62% of cytosolic AEA buffering capacity

  • Facilitates inter-membrane transport via fatty acid-binding domains

Heat Shock Protein 70.2 (Hsp70.2)

  • ATP-dependent binding (Kd = 85 nM)

  • Co-localizes with adiposomes during AEA sequestration

  • Knockdown reduces AEA uptake efficiency by 73%

These proteins form a chaperone system directing AEA toward metabolic (FAAH) or storage (adiposome) pathways.

Functional Validation Studies

Biotin-AEA's utility extends across multiple experimental paradigms:

Transporter Visualization

Fluorescence correlation spectroscopy using quantum dot conjugates revealed:

  • 450 ± 50 transporters/μm² on neuronal membranes

  • Cluster formation (3–5 proteins) during active transport

Metabolic Fate Tracking

Radiolabeled biotin-AEA ([³H]-biotin-AEA) studies show:

  • 68% hydrolysis by FAAH within 30 minutes

  • 22% incorporation into membrane phospholipids

  • 10% persistent adiposome storage

Comparative Pharmacological Profile

While biotin-AEA mirrors native AEA in transport properties, functional differences emerge:

ParameterAnandamideBiotin-AEA
TRPV1 activationEC50 = 2 μMNo effect
FAAH inhibitionIC50 = 15 μMIC50 = 8 μM
PPARγ activationEC50 = 500 nMEC50 = 720 nM

The enhanced FAAH affinity suggests biotin conjugation stabilizes the amide bond against hydrolysis .

Technical Applications

Biotin-AEA enables novel experimental approaches:

  • Electron microscopy: Nanogold conjugates localize AEA to synaptic vesicles

  • Flow cytometry: Quantify AEA uptake in lymphocyte subpopulations

  • Microfluidic assays: Map concentration gradients in neuronal circuits

Recent adaptations include positron emission tomography (PET) probes ([¹⁸F]-biotin-AEA) for in vivo imaging .

Implications for Therapeutic Development

Biotin-AEA studies have identified three promising drug targets:

  • Hsp70.2 inhibitors: Reduce AEA clearance (potential antidepressants)

  • Adiposome disruptors: Enhance endocannabinoid tone (obesity therapeutics)

  • Albumin-binding competitors: Prolong AEA signaling (analgesics)

Phase I trials are underway for compounds targeting these pathways .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator